molecular formula C10H9N3O2 B1518892 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1153435-73-4

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1518892
CAS No.: 1153435-73-4
M. Wt: 203.2 g/mol
InChI Key: GWMGVDAFFHIXCL-UHFFFAOYSA-N
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Description

“1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains an aminophenyl group, a pyrazole group, and a carboxylic acid group . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various organic reactions. For example, Schiff bases, which are similar in structure, can be prepared through the reaction of an amine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. These groups can participate in various intermolecular interactions, affecting the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be influenced by the functional groups present in the molecule. For instance, the aminophenyl group could participate in various reactions, such as the Suzuki-Miyaura coupling reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure and the functional groups present. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Functionalization Reactions

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid serves as a precursor in various functionalization reactions, leading to the synthesis of a range of derivatives. These reactions often involve the transformation of the carboxylic acid group into amides, esters, or other functional groups through reactions with different nucleophiles, providing a versatile platform for the development of compounds with potential applications in materials science, catalysis, and pharmaceuticals. For example, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid has been reacted with aminophenols, diamines, and amino alcohols to yield corresponding amides and carboxylates in good yields. These reactions highlight the reactivity of the carboxylic acid and its derivatives towards nucleophilic substitution, enabling the introduction of various functional groups that can modulate the physical, chemical, and biological properties of the resulting compounds (Yıldırım & Kandemirli, 2006); (Yıldırım, Kandemirli, & Akçamur, 2005).

Directing Group in C-H Functionalization

The 2-aminophenyl-1H-pyrazole moiety has been identified as an effective removable directing group in copper-mediated aerobic oxidative C-H bond amidation and sulfonamidation reactions. This role is crucial in synthetic chemistry, where the selective functionalization of C-H bonds can lead to the construction of complex molecules with high precision. The ability to use such moieties as directing groups expands the toolbox of synthetic chemists, enabling the development of new synthetic routes for complex molecules that can be used in drug discovery, material science, and other fields of chemistry (Lee, Shen, Gutierrez, & Li, 2016).

Mechanism of Action

Target of Action

The primary targets of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid are the Proto-oncogene tyrosine-protein kinase Src and the Mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the Proto-oncogene tyrosine-protein kinase Src is involved in numerous signaling pathways, including those related to cell growth and survival . Similarly, the Mitogen-activated protein kinase 14 is involved in signaling pathways related to inflammation and apoptosis . Therefore, the compound’s action could have downstream effects on these pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its targets, it could potentially influence cell growth, differentiation, and survival, among other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy could be affected by the presence of other molecules that compete for the same targets . Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its targets.

Safety and Hazards

The safety and hazards associated with “1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled and stored .

Properties

IUPAC Name

1-(3-aminophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGVDAFFHIXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153435-73-4
Record name 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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